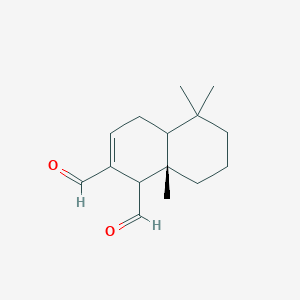
Poligodial;Tadeonal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is found in various plants such as dorrigo pepper, mountain pepper, horopito, canelo, paracress, water-pepper, and Dendrodoris limbata . Poligodial is known for its warm and pungent flavor and has been reported to exhibit various biological activities, including antifungal, antimicrobial, antihyperalgesic, and anti-inflammatory properties .
Preparation Methods
Poligodial can be efficiently extracted and isolated from Tasmannia lanceolata (Tasmanian native pepper) using a rapid pressurized hot water extraction (PHWE) technique . This method utilizes an unmodified household espresso machine, making it a simple and cost-effective approach . The extraction process yields poligodial in gram-scale quantities (3.3% w/w) . Additionally, poligodial can be semi-synthesized into closely related sesquiterpene natural products such as drimendiol, (−)-drimenol, and (+)-euryfuran .
Chemical Reactions Analysis
Poligodial undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include:
Scientific Research Applications
Poligodial has a wide range of scientific research applications in various fields:
Mechanism of Action
Poligodial exerts its effects through multiple mechanisms. Its primary antifungal action is as a nonionic surfactant, disrupting the lipid-protein interface of integral proteins and denaturing their functional conformation . Poligodial also permeates cells by passive diffusion across the plasma membrane and reacts with various intracellular compounds . Additionally, poligodial activates transient receptor potential vanilloid subtype 1 (TRPV1) channels, contributing to its biological activities . It has been shown to trigger vacuolar alkalinization, increase calcium influx, and inhibit glucose-induced calcium signaling .
Comparison with Similar Compounds
Poligodial is unique among sesquiterpene dialdehydes due to its broad spectrum of biological activities. Similar compounds include:
Drimenol: A closely related sesquiterpene alcohol with similar biological activities.
Drimendiol: Another sesquiterpene alcohol derived from poligodial.
Euryfuran: A sesquiterpene derivative with distinct structural features and biological properties.
Poligodial’s unique combination of antifungal, antimicrobial, antihyperalgesic, and anti-inflammatory activities sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12?,13?,15-/m1/s1 |
InChI Key |
AZJUJOFIHHNCSV-SSDMNJCBSA-N |
Isomeric SMILES |
C[C@]12CCCC(C1CC=C(C2C=O)C=O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















